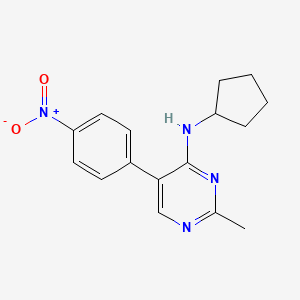

N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine

Description

Properties

CAS No. |

917896-03-8 |

|---|---|

Molecular Formula |

C16H18N4O2 |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C16H18N4O2/c1-11-17-10-15(12-6-8-14(9-7-12)20(21)22)16(18-11)19-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,17,18,19) |

InChI Key |

UYOMDCHXBKTYNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as guanidine nitrate and an enaminone.

Substitution Reactions:

Cyclopentyl Group Addition: The cyclopentyl group can be introduced through further substitution reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrazine hydrate (N2H4·H2O) and iron(III) chloride (FeCl3) are common reducing agents.

Substitution: Catalysts such as CuI and N,N’-dimethylethylenediamine are used for nucleophilic substitution reactions.

Major Products:

Oxidation Products: Nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is explored as a potential therapeutic agent for the treatment of chronic myelogenous leukemia (CML) due to its ability to inhibit specific protein kinases.

Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets, such as enzyme kinases.

Chemical Synthesis: It serves as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Data Table: Key Structural and Property Comparisons

Research Findings and Implications

Biological Activity

N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound features a unique structure that includes a cyclopentyl group, a methyl group, and a nitrophenyl substituent, contributing to its pharmacological profile.

- Molecular Formula : C16H18N4O2

- Molecular Weight : 298.34 g/mol

- IUPAC Name : this compound

This compound has been identified as an inhibitor of the AXL receptor tyrosine kinase. AXL is implicated in various cancers, including breast cancer and glioblastoma, and its inhibition can lead to reduced tumor growth and metastasis. The compound's structural features enhance its binding affinity to the AXL receptor, making it a candidate for targeted cancer therapies.

Biological Activities

-

Anticancer Properties :

- Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against MDA-MB-231 (breast cancer) and SUIT-2 (pancreatic cancer) cell lines .

- In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, leading to increased sub-G1 cell populations, which is indicative of cell death.

- Antiviral Activity : Similar compounds have exhibited antiviral properties, suggesting potential applications in treating viral infections.

- Anti-inflammatory Effects : Compounds with structural similarities have been noted for their anti-inflammatory activities, which may also be relevant for this compound.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-cyclopentyl-2-methylpyrimidin-4-amines | Lacks nitro group | Anticancer properties |

| 6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amines | Contains chlorine instead of nitro | Potential anti-inflammatory effects |

| N-benzylpyrimidine derivatives | Aromatic substitution | Antiviral activities |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For pyrimidine derivatives, a common approach is to start with a 4-aminopyrimidine core, followed by sequential substitutions at the C2, C5, and C4 positions. For example, nitration at the phenyl ring (C5) can be achieved using nitric acid in sulfuric acid under controlled temperatures (0–5°C). Cyclopentylamine introduction at C4 may require Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos) . Optimization should include monitoring reaction progress via TLC/HPLC and adjusting solvent polarity (e.g., DMF for solubility vs. THF for milder conditions).

Q. How can the purity and structural identity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS, e.g., ESI-TOF) to confirm molecular formula (exact mass: 331.0975 for C₁₇H₂₁N₅O₂) and NMR (¹H/¹³C, DEPT, HSQC) to assign substituents. For example, the 4-nitrophenyl group at C5 will show distinct aromatic signals (δ 8.2–8.4 ppm for para-substituted nitro protons) and NOESY correlations to confirm spatial proximity of the cyclopentyl group . Purity ≥95% should be verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : For antimicrobial or enzyme-inhibitory screening, use microdilution assays (e.g., MIC for antibacterial activity) or fluorogenic substrate-based assays (e.g., SARS-CoV-2 Mpro inhibition, as seen in pyrimidine analogs). Include positive controls (e.g., remdesivir for antiviral assays) and measure IC₅₀ values using dose-response curves. Ensure solvent compatibility (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported dihedral angles for pyrimidine derivatives like this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to determine torsional angles between the pyrimidine core and substituents. For example, the dihedral angle between the 4-nitrophenyl group and pyrimidine ring should be compared to polymorphic forms of related compounds (e.g., 86.1° vs. 12.8° in similar derivatives). Use SHELXL for refinement, and validate hydrogen bonding (e.g., N–H⋯O interactions stabilizing crystal packing) . If discrepancies persist, conduct DFT calculations (B3LYP/6-311G**) to model preferred conformers .

Q. What computational strategies predict the compound’s binding affinity to target proteins like SARS-CoV-2 Mpro?

- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding modes. Machine learning models (e.g., RF or GCN trained on protease inhibitor datasets) can prioritize derivatives with high predicted affinity. Validate via free-energy perturbation (FEP) for ΔG calculations. Pyrimidine analogs with nanomolar affinity to Mpro have been identified using similar pipelines .

Q. How can conflicting bioactivity data from different assay conditions be reconciled?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays). Control for variables like buffer pH (nitrophenyl groups are pH-sensitive) and redox conditions (nitro groups may undergo reduction). Statistical meta-analysis (e.g., Bland-Altman plots) can identify systematic biases. For cytotoxicity discrepancies, compare cell lines (e.g., HEK293 vs. HepG2) and normalize to cell viability controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.